molecular formula C21H17NO2 B12903419 2H-Pyrano[3,2-g]quinolin-2-one, 8-ethyl-4-methyl-6-phenyl- CAS No. 647841-84-7

2H-Pyrano[3,2-g]quinolin-2-one, 8-ethyl-4-methyl-6-phenyl-

Cat. No.: B12903419
CAS No.: 647841-84-7
M. Wt: 315.4 g/mol
InChI Key: VNILVOASRWCLRZ-UHFFFAOYSA-N
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Description

8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one is a heterocyclic compound that belongs to the class of pyranoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core fused with a pyran ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-hydroxyquinolin-2-one with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be adjusted to improve the efficiency and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can lead to the formation of quinoline derivatives with additional carbonyl groups, while reduction can yield more saturated analogs .

Scientific Research Applications

8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to altered cellular pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused pyran and quinoline rings contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

647841-84-7

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

8-ethyl-4-methyl-6-phenylpyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C21H17NO2/c1-3-15-10-17(14-7-5-4-6-8-14)18-11-16-13(2)9-21(23)24-20(16)12-19(18)22-15/h4-12H,3H2,1-2H3

InChI Key

VNILVOASRWCLRZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C=C3C(=CC(=O)OC3=CC2=N1)C)C4=CC=CC=C4

Origin of Product

United States

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